molecular formula C30H64BrN B14588265 N-Hexyl-N,N-dioctyloctan-1-aminium bromide CAS No. 61175-82-4

N-Hexyl-N,N-dioctyloctan-1-aminium bromide

Cat. No.: B14588265
CAS No.: 61175-82-4
M. Wt: 518.7 g/mol
InChI Key: RFHUQYXNINANHX-UHFFFAOYSA-M
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Description

N-Hexyl-N,N-dioctyloctan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and laboratory applications due to its ability to facilitate the formation of micelles and enhance the solubility of hydrophobic compounds in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N,N-dioctyloctan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-dioctyloctan-1-amine with hexyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform, with the addition of a base like sodium hydroxide to neutralize the generated hydrogen bromide.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction principles but is optimized for large-scale production with enhanced safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N,N-dioctyloctan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions and complexation with various anions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other halide ions.

    Ion-Exchange Reactions: Often conducted in aqueous solutions with various salts to facilitate the exchange of the bromide ion with other anions.

Major Products Formed

    Substitution Reactions: Products include N-Hexyl-N,N-dioctyloctan-1-aminium hydroxide or other substituted ammonium salts.

    Ion-Exchange Reactions: Result in the formation of new quaternary ammonium salts with different anions.

Scientific Research Applications

N-Hexyl-N,N-dioctyloctan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst to enhance the rate of reactions between compounds in different phases.

    Biology: Employed in the extraction and purification of biomolecules due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N-Hexyl-N,N-dioctyloctan-1-aminium bromide is primarily based on its ability to form micelles. These micelles can encapsulate hydrophobic molecules, increasing their solubility in aqueous environments. The compound interacts with molecular targets through electrostatic and hydrophobic interactions, facilitating the transport and stabilization of various substances.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N,N-dioctyloctan-1-aminium bromide
  • N,N-Dioctyloctan-1-aminium chloride
  • Trioctylmethylammonium bromide

Uniqueness

N-Hexyl-N,N-dioctyloctan-1-aminium bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and phase transfer catalyst compared to other similar compounds with different alkyl chain lengths.

Properties

CAS No.

61175-82-4

Molecular Formula

C30H64BrN

Molecular Weight

518.7 g/mol

IUPAC Name

hexyl(trioctyl)azanium;bromide

InChI

InChI=1S/C30H64N.BrH/c1-5-9-13-17-20-24-28-31(27-23-16-12-8-4,29-25-21-18-14-10-6-2)30-26-22-19-15-11-7-3;/h5-30H2,1-4H3;1H/q+1;/p-1

InChI Key

RFHUQYXNINANHX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](CCCCCC)(CCCCCCCC)CCCCCCCC.[Br-]

Origin of Product

United States

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